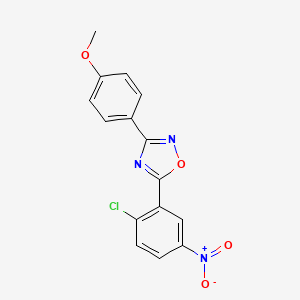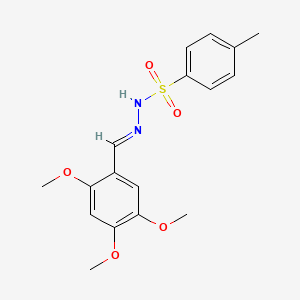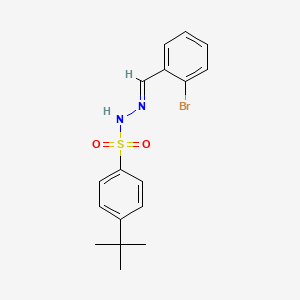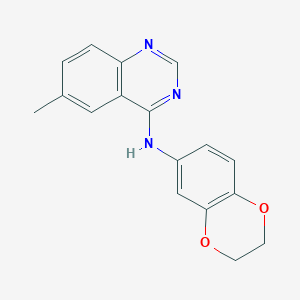![molecular formula C23H32N4O2 B5607125 9-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5607125.png)
9-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis approaches for diazaspiro[5.5]undecane derivatives, similar to the compound , involve multistep reactions, including Michael addition and spirocyclization techniques. These methods allow for the introduction of various substituents, enabling the exploration of structure-activity relationships. The synthesis of related compounds often aims at enhancing antihypertensive activities or other biological properties, showcasing the versatility of the spirocyclic scaffolding in medicinal chemistry (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives has been extensively studied, including crystallographic analyses to determine their conformational preferences and bonding interactions. For example, studies have characterized the crystal structure of similar compounds, revealing that the 1,5-dioxaspiro[5.5]undecane derivatives often exhibit a chair conformation, which is crucial for their biological activity and interaction with biological targets (Zeng et al., 2021).
Chemical Reactions and Properties
The reactivity of diazaspiro[5.5]undecane derivatives includes their participation in various chemical reactions, such as Michael addition and spirocyclization, which are pivotal for their synthesis. These reactions are influenced by factors such as the nature of substituents and reaction conditions, enabling the precise tuning of the compound's properties (Parameswarappa & Pigge, 2011).
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystal structure, play a significant role in the application and handling of diazaspiro[5.5]undecane derivatives. These properties are often studied through techniques such as X-ray crystallography, NMR spectroscopy, and thermodynamic analyses, providing insights into the compound's stability, conformation, and suitability for further applications (Yuan et al., 2017).
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecane derivatives, including their reactivity, stability, and interactions with various reagents, are crucial for their synthetic utility and biological activity. These properties are influenced by the spirocyclic structure and the nature of substituents, which can be manipulated through synthetic strategies to achieve desired outcomes (Li et al., 2014).
Propriétés
IUPAC Name |
2-(2-phenylethyl)-9-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-18(2)22-24-20(29-25-22)16-26-14-11-23(12-15-26)10-8-21(28)27(17-23)13-9-19-6-4-3-5-7-19/h3-7,18H,8-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLPBHQQVFWKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCC3(CCC(=O)N(C3)CCC4=CC=CC=C4)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5607049.png)
![N-(tert-butyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5607054.png)

![3-(3-methoxyphenyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5607072.png)


![N,N'-[(3-methyl-1,2-diaziridinediyl)di-2,1-ethanediyl]diacetamide](/img/structure/B5607091.png)
![3,3-dimethyl-8-(4-morpholinyl)-6-[(2-phenoxyethyl)thio]-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5607106.png)

![4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde semicarbazone](/img/structure/B5607127.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5607135.png)
![4-(2,4-dimethylphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5607141.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5607149.png)